Tmpmgcl

概要

説明

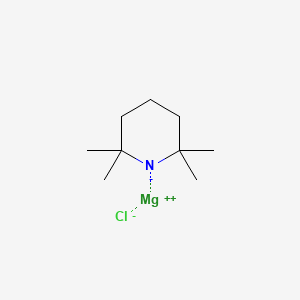

Tmpmgcl is a useful research compound. Its molecular formula is C9H18ClMgN and its molecular weight is 200 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

TMPMgCl·LiCl, also known as Knochel-Hauser base, is a non-nucleophilic base . Its primary targets are functionalized arenes and heteroarenes . These are aromatic compounds that contain a functional group or a heteroatom. The role of this compound·LiCl is to deprotonate these aromatic compounds, forming Grignard reagents .

Mode of Action

The interaction of this compound·LiCl with its targets involves a process called magnesiation . This is a type of metal-halogen exchange reaction where a hydrogen atom in the aromatic compound is replaced by a magnesium atom . The resulting Grignard reagents are less nucleophilic, which means they are less likely to participate in side reactions .

Biochemical Pathways

The main biochemical pathway affected by this compound·LiCl is the formation of Grignard reagents from aromatic compounds . These Grignard reagents can then participate in various nucleophilic reactions . The exact downstream effects depend on the specific reactions that the Grignard reagents undergo.

Pharmacokinetics

It’s worth noting that its effectiveness can be influenced by concentration, temperature, and the presence of other substances .

Result of Action

The result of this compound·LiCl’s action is the formation of Grignard reagents from aromatic compounds . These Grignard reagents can then be used to carry out various chemical reactions .

Action Environment

The action of this compound·LiCl can be influenced by several environmental factors. Additionally, it has been found to be a very practical reagent due to its high functional group selectivity .

生化学分析

Biochemical Properties

Tmpmgcl plays a crucial role in biochemical reactions, particularly in the selective deprotonation of aromatic and heteroaromatic substrates . It interacts with enzymes, proteins, and other biomolecules through its magnesium and lithium components. These interactions often involve the formation of stable complexes that facilitate the magnesiation process. This compound is also used as a base in the synthesis of π-conjugated polymers via catalyst-transfer polycondensation .

Cellular Effects

This compound influences various types of cells and cellular processes. It affects cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of specific enzymes involved in metabolic pathways, leading to changes in metabolite levels and flux . These effects are crucial for understanding the compound’s role in cellular biochemistry.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound exerts its effects by forming stable complexes with target molecules, which can either inhibit or activate specific enzymatic reactions . This mechanism is essential for its role in biochemical reactions and cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation. This compound is stable under specific conditions, but prolonged exposure to certain environments can lead to its degradation . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, highlighting the importance of understanding its temporal dynamics.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively modulate biochemical reactions without causing adverse effects. At higher doses, toxic or adverse effects may be observed, including disruptions in cellular metabolism and enzyme activity . Understanding these dosage effects is crucial for its safe and effective use.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux and metabolite levels . These interactions are essential for its role in biochemical reactions and cellular processes. This compound’s influence on metabolic pathways highlights its importance in cellular biochemistry.

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins . These interactions affect its localization and accumulation, which are crucial for its activity and function. Understanding the transport and distribution of this compound is essential for its effective use in biochemical applications.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These factors affect its activity and function, highlighting the importance of understanding its subcellular dynamics. This compound’s localization within cells is crucial for its role in biochemical reactions and cellular processes.

生物活性

TMPMgCl (Trimethylsilylmagnesium chloride) is a versatile organomagnesium compound used in various organic synthesis applications. Its biological activity has garnered interest, particularly in the context of medicinal chemistry and synthetic biology. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

This compound functions primarily as a nucleophilic reagent in organic reactions. It can facilitate various transformations, including metalation and functionalization of organic substrates. The compound's biological activity is often linked to its ability to form reactive intermediates that can interact with biological macromolecules.

- Metalation and Functionalization : this compound is utilized in regioselective metalation reactions, allowing for the functionalization of aromatic compounds. This property is crucial in synthesizing biologically active molecules.

- Reactivity with Biological Targets : The ability of this compound to generate reactive species enables it to interact with proteins and nucleic acids, potentially leading to alterations in biological pathways.

Biological Activity Studies

Recent studies have highlighted the diverse biological activities associated with this compound and its derivatives. Below are key findings from various research studies:

Table 1: Summary of Biological Activities

Case Studies

-

Anti-inflammatory Activity :

In a study examining the anti-inflammatory effects of this compound derivatives, it was found that certain compounds significantly attenuated lipopolysaccharide (LPS)-induced NF-κB activity in human monocytes. The lead compound demonstrated an IC50 value of 25 pM, indicating potent anti-inflammatory properties . -

Antibacterial Properties :

Research into the antibacterial activity of this compound revealed its effectiveness against various bacterial strains by disrupting cell wall synthesis. This characteristic makes it a candidate for developing new antibiotics . -

Antitumor Effects :

A detailed investigation into the antitumor potential of this compound showed that it could induce apoptosis in cancer cell lines through the activation of specific signaling pathways, suggesting its utility in cancer therapy . -

Antiparasitic Activity :

This compound has also been studied for its antiparasitic effects, particularly against Plasmodium species responsible for malaria. The compound inhibited growth at low concentrations, highlighting its potential as a therapeutic agent .

科学的研究の応用

Key Applications

-

Metalation of Aromatics and Heterocycles

- TMPMgCl has been utilized for the regioselective metalation of functionalized aromatics and heterocycles. For instance, the treatment of 2-phenylpyridine with this compound·LiCl led to the formation of aryl iodides with high yields (85%) through iodolysis . This demonstrates the compound's effectiveness in directing metalation via coordination with heteroatoms.

-

Synthesis of Pharmaceutical Intermediates

- The compound has been instrumental in the synthesis of pharmaceutical intermediates. A notable example includes the double magnesiation of 1,5-naphthyridine using this compound·LiCl, which subsequently underwent bromination to yield dibromonaphthyridine, a precursor for OLED materials . Additionally, this compound facilitated the synthesis of antibacterial drug candidates through regioselective modifications .

-

Functionalization of Thiophenes

- This compound has shown significant promise in the functionalization of thiophenes. In one study, 3-hexylthiophene was selectively metalated using this compound·LiCl, leading to high yields (93%) of aldehydes upon subsequent reactions . The compound's ability to enable regioselective coupling reactions further enhances its applicability in organic synthesis.

-

Continuous Flow Reactions

- Recent advancements have allowed for continuous flow procedures utilizing this compound·LiCl for metalation reactions. This method provides several advantages over traditional batch processes, including improved scalability and efficiency . The flow conditions enable the metalation of sensitive substrates that may not withstand conventional reaction conditions.

Data Tables

Case Studies

Case Study 1: Regioselective Metalation of N-Heterocycles

- In a study involving chloropyrimidines, this compound·LiCl was employed to achieve regio- and chemoselective metalations that led to the synthesis of complex molecular architectures relevant for drug development . The methodology demonstrated high selectivity and efficiency.

Case Study 2: Synthesis of Functionalized Flavones

化学反応の分析

Regioselective Metalation of Arenes and Heteroarenes

TMPMgCl·LiCl exhibits exceptional regioselectivity in deprotonating aromatic systems, outperforming traditional organolithium reagents. Key applications include:

Substrate-Specific Reactivity

-

The TMP ligand’s steric bulk prevents dimerization, creating a kinetically active monomeric species that selectively targets less sterically hindered protons .

-

Coordination of Mg to heteroatoms (e.g., pyridine nitrogen) directs metalation to adjacent positions, as seen in 2-phenylpyridine .

Functional Group Tolerance

This compound·LiCl tolerates electrophilic functional groups that typically react with traditional bases:

Reactions with Base-Sensitive Groups

-

The LiCl co-solvent stabilizes the magnesium intermediate, reducing side reactions like nucleophilic addition .

-

Inverse addition (substrate to base) minimizes decomposition of sensitive electrophiles .

Reaction Mechanisms and Structural Insights

The reactivity of this compound·LiCl is governed by its solution and solid-state behavior:

-

Monomeric Structure : In THF, this compound·LiCl retains a monomeric contact ion pair (CIP), enhancing accessibility to substrates .

-

THF Dissociation : Dissociation of THF from Mg increases electrophilicity, facilitating C–H bond activation:

-

Aggregation Effects : Dimeric species (e.g., iPr-Turbo-Hauser base) exhibit slower kinetics due to bridging amido ligands .

Iterative Functionalization of Thiophenes

This compound·LiCl enables sequential metalation of polychlorinated thiophenes:

Tetrathiafulvalene (TTF) Functionalization

This compound·LiCl metalates TTF scaffolds at mild temperatures (−20°C to 0°C), enabling:

| Reaction Type | Electrophile | Product Yield | Source |

|---|---|---|---|

| Allylation | 3-Bromocyclohexene | 94% | |

| Acylation | Acetyl chloride | 88% | |

| Halogenation | Iodine (I₂) | 76% |

Comparative Reactivity with Other Bases

| Base | Substrate | Time | Equivalents | Yield | Source |

|---|---|---|---|---|---|

| This compound·LiCl | Isoquinoline | 2h | 1.1 | 90% | |

| iPr₂NMgCl·LiCl | Isoquinoline | 12h | 2.0 | 85% | |

| TMPLi | Ethyl benzoate | 0.5h | 1.0 | <10% |

-

This compound·LiCl’s superior performance arises from its monomeric structure and LiCl stabilization, which mitigate side reactions .

Lewis Acid-Mediated Selectivity Switches

Adding BF₃·OEt₂ redirects metalation sites via substrate pre-coordination:

This compound·LiCl has revolutionized the functionalization of aromatic systems, combining high selectivity, functional group tolerance, and mild reaction conditions. Its applications span pharmaceuticals, materials science, and synthetic methodology, underscoring its indispensability in modern organic chemistry.

特性

IUPAC Name |

magnesium;2,2,6,6-tetramethylpiperidin-1-ide;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N.ClH.Mg/c1-8(2)6-5-7-9(3,4)10-8;;/h5-7H2,1-4H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULKSWZAXQDJMJT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC([N-]1)(C)C)C.[Mg+2].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClMgN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601228366 | |

| Record name | Chloro(2,2,6,6-tetramethyl-1-piperidinyl)magnesium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601228366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215863-85-7 | |

| Record name | Chloro(2,2,6,6-tetramethyl-1-piperidinyl)magnesium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=215863-85-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloro(2,2,6,6-tetramethyl-1-piperidinyl)magnesium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601228366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,6,6-Tetramethylpiperidinylmagnesium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.155.419 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is TMPMgCl⋅LiCl and why is it important in organic synthesis?

A1: this compound⋅LiCl (2,2,6,6-tetramethylpiperidinyl magnesium chloride lithium chloride) is a mixed magnesium-lithium amide base commonly referred to as a Turbo-Hauser base. It is a powerful reagent used extensively for the regioselective functionalization of aromatic and heteroaromatic compounds. [1-29]

Q2: What makes this compound⋅LiCl such a strong base?

A2: The high basicity of this compound⋅LiCl arises from the electron-donating nature of the 2,2,6,6-tetramethylpiperidinyl (TMP) group and the presence of both magnesium and lithium cations. These features increase the electron density on the nitrogen atom, making it a strong base. [1-29]

Q3: What is the solution structure of this compound⋅LiCl?

A3: In THF solution, Diffusion-Ordered Spectroscopy Nuclear Magnetic Resonance (DOSY NMR) studies reveal that this compound⋅LiCl exists as a mononuclear species, suggesting a structure with one TMP group, one magnesium, one chlorine, and one lithium atom per molecule. [] This finding challenges previous assumptions of higher aggregation states.

Q4: What types of reactions can this compound⋅LiCl be used for?

A4: this compound⋅LiCl is primarily used for regioselective deprotonation (metalation) reactions. It can deprotonate a variety of substrates, including those with sensitive functional groups, to generate reactive organometallic intermediates. These intermediates can then react with various electrophiles, leading to the formation of carbon-carbon or carbon-heteroatom bonds. [1-29]

Q5: Which functional groups are compatible with this compound⋅LiCl?

A5: One of the advantages of this compound⋅LiCl is its compatibility with a wide range of functional groups, including esters, nitriles, ketones, amides, halogens (F, Cl, Br, I), ethers, and thioethers. This broad tolerance allows for the synthesis of complex molecules with diverse functionalization patterns. [, , , , , , , ]

Q6: Can you give specific examples of how this compound⋅LiCl has been used to synthesize complex molecules?

A6: Certainly! this compound⋅LiCl has played a key role in the synthesis of various natural products and pharmaceuticals, including:

- Coelenterazine: A bioluminescent natural product found in jellyfish, synthesized in nine steps using this compound⋅LiCl for regioselective functionalization of chloropyrazine derivatives. []

- Atorvastatin (Lipitor) analogue: A thiophene analogue of this cholesterol-lowering drug was synthesized using this compound⋅LiCl to achieve full functionalization of a thiophene ring. []

- Tebufenpyrad: This acaricide was synthesized using this compound⋅LiCl in a sequence of regioselective metalations, showcasing the reagent's utility in building complex pyrazole structures. []

- Etoricoxib, talnetant, and a P-selectin inhibitor: These pharmaceutically relevant molecules were prepared using this compound⋅LiCl and highlight its application in the directed metalation of heterocycles bearing phosphorodiamidate directing groups. []

Q7: Can this compound⋅LiCl be used in a continuous flow setting?

A7: Yes, this compound⋅LiCl has proven to be highly effective in continuous flow settings, offering several advantages over traditional batch reactions:

- Improved reaction conditions: Flow conditions often allow for milder reaction temperatures and shorter reaction times compared to batch setups. []

- Scalability: Flow reactions are readily scalable without extensive re-optimization, making them ideal for larger-scale synthesis. []

- Enhanced safety: The controlled environment of a flow reactor improves safety when handling reactive intermediates and reagents. []

- Access to new reactivity: Flow conditions have enabled magnesiations that were previously unsuccessful in batch, including reactions with sensitive acrylic derivatives. []

Q8: How does the regioselectivity of this compound⋅LiCl compare to other metalation reagents?

A8: this compound⋅LiCl often displays different regioselectivities compared to other metalation reagents like TMPZnCl⋅LiCl. This difference arises from the distinct coordination properties and reactivity profiles of magnesium and zinc. [, ] The presence of Lewis acids can further modulate the regioselectivity of reactions involving this compound⋅LiCl, offering additional control over the reaction outcome. [, ]

Q9: What are the limitations of using this compound⋅LiCl?

A9: While this compound⋅LiCl is a versatile reagent, some limitations should be considered:

- Air and moisture sensitivity: this compound⋅LiCl is highly reactive towards air and moisture, requiring handling under inert conditions. []

- Solubility issues: The solubility of some organomagnesium reagents, including those generated using this compound⋅LiCl, can be limited. [] This can pose challenges in certain reactions or during workup procedures.

Q10: What are some future directions for research involving this compound⋅LiCl?

A10: Ongoing research continues to explore and expand the applications of this compound⋅LiCl:

- New synthetic methodologies: Developing new synthetic methods leveraging the unique reactivity and selectivity of this compound⋅LiCl remains a vibrant area of research. [, , , , ]

- Flow chemistry applications: Expanding the use of this compound⋅LiCl in continuous flow settings holds significant potential for developing scalable and efficient synthetic processes. [, ]

- Computational studies: Computational studies can provide valuable insights into the reactivity and selectivity of this compound⋅LiCl, guiding the design of new reactions and optimization of existing ones. []

- Development of more sustainable protocols: Exploring greener alternatives for the preparation and use of this compound⋅LiCl aligns with the increasing emphasis on sustainable chemistry practices. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。